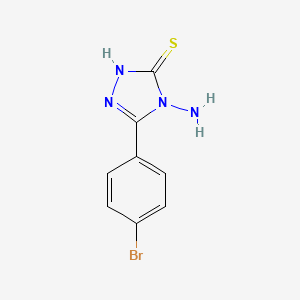

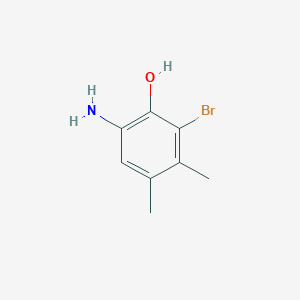

![molecular formula C19H14N2OS2 B3038369 2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol CAS No. 860785-61-1](/img/structure/B3038369.png)

2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol

Descripción general

Descripción

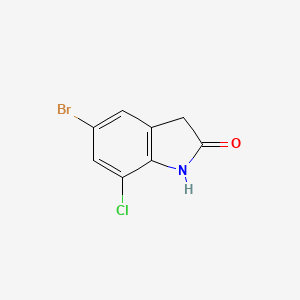

The compound “2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol” is a complex organic molecule that contains two thiazole rings and a biphenyl group . Thiazoles are aromatic sulfur-nitrogen compounds that are found in many important drugs and natural products . Biphenyl, or diphenyl, is a simple aromatic compound composed of two phenyl rings .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole rings and the attachment of the biphenyl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a biphenyl group attached to a thiazole ring, which is further connected to another thiazole ring through a methylene (-CH2-) spacer .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, biphenyl compounds are generally crystalline solids at room temperature and have relatively high melting and boiling points due to their stable aromatic structure .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising activity .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Antitubercular Activity

The compound’s thiazole and indole components may contribute to antitubercular properties. For instance:

- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole showed in vitro antitubercular activity against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) .

Antioxidant Activity

The compound’s thiazole ring may contribute to antioxidant effects. For example:

Hypertension Treatment

The biphenyl tetrazole moiety, commonly used in hypertension drugs, may be relevant. Research suggests a link between chronic infections (viruses and bacteria) and hypertension .

Enzyme Binding and Stability

The compound’s 1,2,3-triazole component has rigidity, stability, and hydrogen bonding potential. Medicinal chemists often explore 1,2,3-triazoles for their ability to bind with various enzymes .

Other Potential Applications

While not directly studied for this compound, indole derivatives in general have been investigated for various activities, including anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antidiabetic effects .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors .

Mode of Action

Similar compounds have been found to inhibit certain enzymes and receptors, leading to various biological effects .

Biochemical Pathways

Similar compounds have been found to affect various biological pathways, leading to a wide range of biological properties .

Pharmacokinetics

A related compound was found to obey all five rules with good bioavailability , suggesting that similar compounds might have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS2/c22-17-12-24-19(21-17)10-18-20-16(11-23-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,11-12,22H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOSZVJRQSFDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)CC4=NC(=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

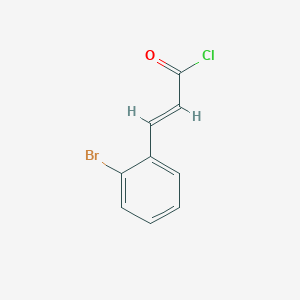

![(3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B3038294.png)

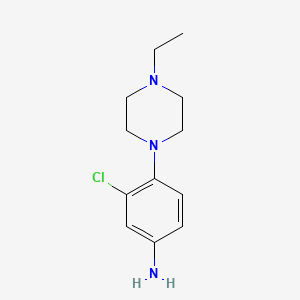

![[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B3038297.png)

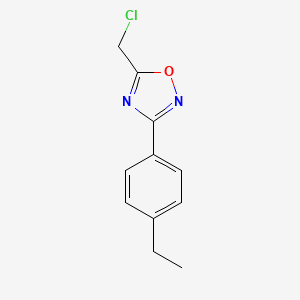

![2-[2-[4-(2-Aminoethyl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethanamine](/img/structure/B3038301.png)

![4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B3038306.png)